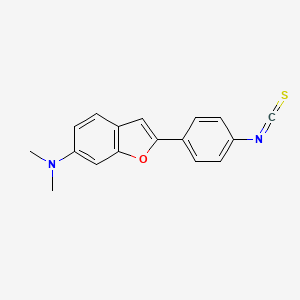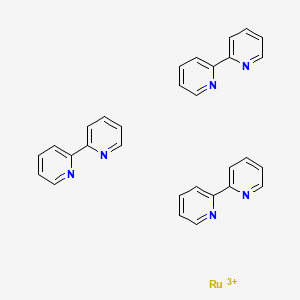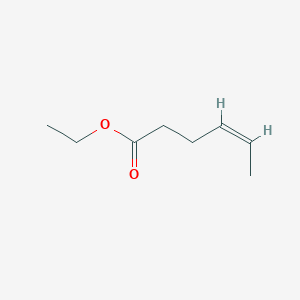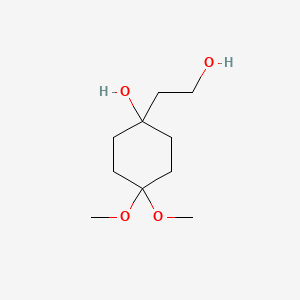
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate is a chemical compound with the molecular formula C17H14N2OS and a molar mass of 294.37 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a dimethylamino group and an isothiocyanate functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate typically involves the reaction of 4-(6-dimethylamino-2-benzofuranyl)aniline with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives, respectively.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the isothiocyanate group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Common reagents used in these reactions include thiophosgene, hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiourea and thiocarbamate derivatives.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate involves its interaction with nucleophilic sites on biomolecules such as proteins and nucleic acids. The isothiocyanate group reacts with amino groups on proteins to form stable thiourea linkages, which can alter the protein’s function and activity. This interaction can affect various molecular pathways and cellular processes, making the compound useful in studying biological mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
N-(4-(6-Dimethylamino-2-benzofuranyl)phenyl)isothiocyanate can be compared with other isothiocyanate compounds such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds contain the isothiocyanate functional group, this compound is unique due to the presence of the benzofuran ring and the dimethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Similar compounds include:
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
These compounds share the isothiocyanate functional group but differ in their substituents, leading to variations in their reactivity and applications.
Properties
Molecular Formula |
C17H14N2OS |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine |
InChI |
InChI=1S/C17H14N2OS/c1-19(2)15-8-5-13-9-16(20-17(13)10-15)12-3-6-14(7-4-12)18-11-21/h3-10H,1-2H3 |
InChI Key |
BFUXBZDKXJHJPW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-4-[[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]butanoic acid](/img/structure/B13833772.png)
![(6R)-6-[(1R,4E,7aR)-7a-methyl-4-[(2Z)-2-[(3S,5R)-3,4,4,5-tetradeuterio-3,5-dideuteriooxy-2-methylidenecyclohexylidene]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13833774.png)

![3-(3-Fluorophenyl)-N,N-dimethylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B13833791.png)




![7-Methylidene-2-propan-2-ylbicyclo[2.2.1]heptane](/img/structure/B13833814.png)

![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)


